molecular formula C12H10O2 B14504573 5-Ethylnaphthalene-1,2-dione CAS No. 62784-44-5

5-Ethylnaphthalene-1,2-dione

Cat. No.: B14504573
CAS No.: 62784-44-5
M. Wt: 186.21 g/mol
InChI Key: SXYCAUXHYRSOFV-UHFFFAOYSA-N
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Description

5-Ethylnaphthalene-1,2-dione is an organic compound belonging to the naphthoquinone family It is characterized by a naphthalene ring system with two ketone groups at positions 1 and 2, and an ethyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylnaphthalene-1,2-dione typically involves the catalytic dearomatization of β-naphthols. One common method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethylnaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, dihydroxy derivatives, and other functionalized naphthalene compounds.

Scientific Research Applications

5-Ethylnaphthalene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylnaphthalene-1,2-dione involves its interaction with various molecular targets. It can act as an electron acceptor in redox reactions, influencing cellular processes. The compound’s quinone structure allows it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects. These interactions can affect pathways involved in cell proliferation, apoptosis, and other critical biological functions .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,2-dione: Lacks the ethyl group at position 5, making it less hydrophobic.

    Acenaphthoquinone: Contains a fused ring system, leading to different electronic properties.

    1,4-Naphthoquinone: Has ketone groups at positions 1 and 4, resulting in different reactivity.

Uniqueness

5-Ethylnaphthalene-1,2-dione is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

62784-44-5

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

5-ethylnaphthalene-1,2-dione

InChI

InChI=1S/C12H10O2/c1-2-8-4-3-5-10-9(8)6-7-11(13)12(10)14/h3-7H,2H2,1H3

InChI Key

SXYCAUXHYRSOFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC(=O)C(=O)C2=CC=C1

Origin of Product

United States

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